molecular formula C13H18N2O5 B1405712 Boc-D-threo-3-(pyridin-3-yl)serine CAS No. 1134500-75-6

Boc-D-threo-3-(pyridin-3-yl)serine

Cat. No.: B1405712
CAS No.: 1134500-75-6
M. Wt: 282.29 g/mol
InChI Key: PNSCHUZTRIEPGK-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-threo-3-(pyridin-3-yl)serine is a useful research compound. Its molecular formula is C13H18N2O5 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-D-threo-3-(pyridin-3-yl)serine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-threo-3-(pyridin-3-yl)serine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)10(16)8-5-4-6-14-7-8/h4-7,9-10,16H,1-3H3,(H,15,19)(H,17,18)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSCHUZTRIEPGK-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CN=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CN=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pyridine-Based Unnatural Amino Acids: Structural Control and Pharmacokinetic Optimization in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of pyridine-based unnatural amino acids (UAAs)—specifically pyridylalanines (Pal) and pyridine-dicarboxamide scaffolds—represents a critical strategy in modern peptidomimetics. Unlike their carbocyclic analogue, phenylalanine (Phe), pyridine-based UAAs introduce a distinct electrostatic profile, pH-responsive solubility, and the capacity for specific hydrogen bonding and metal coordination. This guide explores the physicochemical rationale, synthetic pathways, and application of these moieties in stabilizing secondary structures (foldamers) and enhancing the ADME profile of peptide therapeutics.

Physicochemical Rationale: The Pyridine vs. Phenylalanine Bioisostere

In drug design, the substitution of a phenyl ring (Phe) with a pyridine ring (Pal) is a classic bioisosteric replacement. However, treating it merely as a "polar phenylalanine" oversimplifies its utility. The position of the nitrogen atom (2-, 3-, or 4-pyridyl) dictates the electronic landscape of the side chain.

Electronic and Solubility Profiling

The pyridine nitrogen acts as a hydrogen bond acceptor and a weak base. This modification dramatically alters the solvation energy of the peptide without significantly changing the steric bulk.

Table 1: Comparative Physicochemical Properties (Phe vs. Pyridylalanines)

PropertyL-Phenylalanine (Phe)L-3-Pyridylalanine (3-Pal)L-4-Pyridylalanine (4-Pal)Impact on Peptidomimetic
LogP (Lipophilicity) ~1.38~0.15~0.10Enhanced Solubility: Reduces aggregation propensity in aqueous buffers.
pKa (Conjugate Acid) N/A (Neutral)~4.8~5.2pH Sensitivity: Can be protonated in acidic endosomes, aiding endosomal escape.
H-Bonding Donor (Amide NH only)Acceptor (Pyridine N)Acceptor (Pyridine N)Conformational Lock: Enables side-chain to backbone H-bonding.

-Electron Density
Electron RichElectron DeficientElectron DeficientMetabolic Stability: Reduces susceptibility to oxidative metabolism by CYP450.
The "Pi-Deficient" Advantage

The electron-deficient nature of the pyridine ring makes it less prone to oxidation compared to the electron-rich phenyl ring. In peptidomimetics, this translates to improved metabolic stability against oxidative clearance pathways. Furthermore, the pyridine nitrogen allows for "stapling" via metal coordination (e.g., Zn²⁺ or Cu²⁺ bridging), a feature unavailable to standard aromatic residues.

Synthetic Methodologies: Accessing Chiral Pyridine UAAs

The primary challenge in utilizing pyridine UAAs is accessing them in enantiopure forms. While enzymatic resolution is possible, Negishi Cross-Coupling remains the "gold standard" for chemical synthesis. This method allows for the convergent synthesis of diverse pyridyl amino acids from a common organozinc intermediate.

The Jackson-Negishi Coupling Strategy

Developed extensively by R.F.W. Jackson, this approach utilizes an iodo-alanine derivative converted into an organozinc reagent. This reagent is then coupled with a halopyridine using a Palladium catalyst.

Why this method?

  • Chemomimetic Integrity: It preserves the stereocenter of the amino acid starting material (typically derived from serine or aspartic acid).

  • Versatility: It tolerates the basic nitrogen of the pyridine ring, which often poisons catalysts in other cross-coupling reactions (like Suzuki) unless protected.

Visualization of Synthetic Workflow

The following diagram outlines the critical pathway for synthesizing Boc-3-Pyridylalanine-OMe, highlighting the specific catalytic cycle requirements.

Negishi_Synthesis Start Boc-Iodo-Alanine-OMe (Chiral Scaffold) Zn_Act Zinc Activation (Zn dust, DMF) Start->Zn_Act Insertion Organozinc Organozinc Reagent (Stabilized Intermediate) Zn_Act->Organozinc Formation Coupling Pd-Catalyzed Coupling (Pd2(dba)3, S-Phos) Organozinc->Coupling Transmetallation Product Boc-3-Pyridylalanine-OMe (Enantiopure) Coupling->Product Reductive Elimination Pyridine 3-Bromopyridine Pyridine->Coupling Oxidative Addition

Figure 1: Negishi cross-coupling workflow for the synthesis of 3-pyridylalanine, ensuring retention of chirality.

Detailed Experimental Protocol: Negishi Coupling for 3-Pal

Note: This protocol assumes standard Schlenk line techniques. Moisture sensitivity is the primary failure mode.

Materials
  • Substrate:

    
    -(tert-Butoxycarbonyl)-3-iodo-L-alanine methyl ester.
    
  • Coupling Partner: 3-Bromopyridine.

  • Zinc Source: Zinc dust (<10 micron), activated with 1,2-dibromoethane and TMSCl.

  • Catalyst System:

    
     (2.5 mol%) and S-Phos (5 mol%).
    
  • Solvent: Anhydrous DMF (distilled over

    
    ).
    
Step-by-Step Methodology
  • Zinc Activation (Critical Step):

    • In a flame-dried Schlenk flask under Argon, suspend Zinc dust (4.0 equiv) in dry DMF.

    • Add 1,2-dibromoethane (5 mol% relative to Zn) and heat to 60°C for 5 minutes.

    • Cool to RT, add TMSCl (1 mol%), and stir for 15 minutes. Causality: This removes the oxide layer from the Zinc surface, essential for insertion into the C-I bond.

  • Organozinc Formation:

    • Add the iodo-alanine derivative (1.0 equiv) dissolved in minimal DMF to the activated Zinc.

    • Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting iodide).

    • Validation: Aliquot hydrolysis followed by NMR should show de-iodinated alanine (alanine-d1 if D2O is used), confirming metallation.

  • Cross-Coupling:

    • In a sepa

Technical Guide: Boc-Protected Pyridyl Serine vs. Phenylalanine Analogs in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Boc-protected Pyridyl Serine (specifically


-(pyridyl)-serine) compared to Phenylalanine  and its 

-hydroxy analog (Phenylserine). This guide addresses the physicochemical implications, synthetic nuances in Boc-chemistry, and medicinal chemistry applications of substituting a phenyl ring with a pyridine ring in serine/alanine scaffolds.

Executive Summary: The Strategic Bioisostere

In modern peptidomimetic drug design, the substitution of Phenylalanine (Phe) with heteroaromatic analogs is a critical strategy to modulate potency and pharmacokinetic properties. While Phenylalanine provides essential


-

interactions and hydrophobic bulk, it often suffers from poor aqueous solubility and metabolic liability.

Pyridyl Serine (and its reduced analog Pyridyl Alanine) introduces a nitrogen atom into the aromatic ring and a hydroxyl group on the


-carbon. This creates a "privileged structure" that offers:
  • Tunable Basicity: The pyridine nitrogen acts as a pH-dependent hydrogen bond acceptor.

  • Solubility Enhancement: Significant reduction in LogP compared to the carbocyclic Phenylalanine.

  • Functional Versatility: The

    
    -hydroxyl group of Pyridyl Serine allows for esterification, glycosylation, or cyclization into oxazolines, unlike standard Phenylalanine.
    

This guide details the handling of Boc-protected variants, addressing the specific challenges of acidolytic deprotection in the presence of basic pyridine side chains.

Physicochemical Comparison: The Data Landscape

The following table contrasts the core properties of the standard Phenylalanine scaffold against the Pyridyl Serine scaffold.

Table 1: Comparative Physicochemical Profile
FeatureBoc-Phenylalanine (Phe)Boc-Phenylserine (PhSer)Boc-Pyridyl Alanine (Pal)Boc-Pyridyl Serine (PyrSer)
Side Chain Benzyl

-hydroxy-benzyl
Pyridylmethyl

-hydroxy-pyridylmethyl
Electronic Nature Electron-rich, HydrophobicPolar/Hydrophobic mixElectron-deficient (ring), Basic (N)Polar, Basic, Amphiphilic
H-Bonding None (Donor/Acceptor)Donor (-OH)Acceptor (Pyridine N)Donor (-OH) & Acceptor (N)
LogP (Approx) ~1.38 (Side chain contribution)~0.8~0.6< 0.1 (Highly Polar)
pKa (Side Chain) N/A~13 (OH)~5.2 (Pyridine H+)~4.8 (Pyridine H+)
Boc-Deprotection Risk LowMedium (O-acylation risk)Medium (TFA salt formation)High (Salt + O-N migration)

Key Insight: The transition from Phe to PyrSer is not merely a steric swap; it is a polarity inversion. The Pyridine nitrogen introduces a pKa ~5.0, meaning the side chain will be protonated during acidic HPLC purification but neutral at physiological pH (7.4), altering receptor binding dynamics.

Synthetic Methodology: Boc-Chemistry Protocols

Working with Boc-protected Pyridyl Serine requires deviations from standard Boc-Phe protocols due to two factors: the nucleophilicity of the pyridine nitrogen and the reactivity of the


-hydroxyl group .
The Challenge of Protonation

In Boc chemistry, the N-terminal protecting group is removed using Trifluoroacetic Acid (TFA) or HCl/Dioxane.

  • Phenylalanine: Inert to TFA.

  • Pyridyl Serine: The pyridine nitrogen is basic. During deprotection, it captures protons, forming a pyridinium salt. This changes the solubility profile of the peptide chain during synthesis, potentially causing aggregation on solid support.

The -Hydroxyl Risk (Oxazoline Formation)

Similar to Threonine and Serine, the


-hydroxyl group in Pyridyl Serine can attack the activated carbonyl of the preceding amino acid, leading to ester formation (O-acylation) or, more critically, cyclization to form an oxazoline intermediate, resulting in racemization or chain termination.
Visualizing the Synthetic Logic

The following diagram outlines the decision process for coupling Boc-Pyridyl Serine.

G Start Start: Boc-Pyridyl-Serine Coupling CheckOH Is Beta-OH Protected? Start->CheckOH Protected Yes (e.g., O-Bzl, O-tBu) CheckOH->Protected High Stability Unprotected No (Free -OH) CheckOH->Unprotected High Risk StandardCouple Standard DCC/HOBt Coupling Protected->StandardCouple ModCouple Modified Protocol: No Base during Activation Unprotected->ModCouple Prevent O-Acylation Deprotection Boc Removal (TFA/DCM) StandardCouple->Deprotection ModCouple->Deprotection SaltCheck Neutralization Step Required? (Pyridine acts as base) Deprotection->SaltCheck Neutralize Wash with DIEA/DCM (Remove Pyridinium Salt) SaltCheck->Neutralize Yes (Crucial) NextCycle Proceed to Next Coupling Neutralize->NextCycle

Figure 1: Decision logic for incorporating Boc-Pyridyl Serine into peptide chains, highlighting the critical neutralization step for the pyridine ring.

Validated Experimental Protocols

The following protocols are designed to mitigate the risks identified above.

Protocol A: Coupling of Boc-Pyridyl Serine (Free -OH)

Use this when the specific O-protected building block is unavailable.

  • Activation: Dissolve 3.0 eq of Boc-Pyridyl-Ser(OH)-OH in DMF/DCM (1:1).

  • Reagent Addition: Add 3.0 eq of HOBt (Hydroxybenzotriazole) and 3.0 eq of DIC (Diisopropylcarbodiimide).

    • Critical Step: Do NOT add tertiary bases (like DIEA) during the activation of the free-hydroxyl species, as this promotes oxazolone formation and racemization [1].

  • Pre-activation: Allow to react for 5–10 minutes before adding to the resin. This ensures the active ester is formed before the amine is exposed.

  • Coupling: Add the mixture to the resin-bound amine. Shake for 2–4 hours.

  • Monitoring: Use the Kaiser Test. Note that the pyridine ring can sometimes cause false positives/negatives in colorimetric tests; confirm with micro-cleavage and LC-MS if uncertain.

Protocol B: Boc-Deprotection and Neutralization

This step is distinct from Phenylalanine due to the pyridine salt formation.

  • Acidolysis: Treat resin with 50% TFA in DCM (plus 2% anisole or thioanisole as scavengers) for 30 minutes.

    • Note: The pyridine ring is stable to TFA, but the nitrogen will become protonated (

      
      ).
      
  • Washing: Wash resin

    
     with DCM.
    
  • Neutralization (The "Pyridine Wash"):

    • Standard Boc protocols often use a quick DIEA wash. For Pyridyl analogs, extend the neutralization wash (10% DIEA in DCM) to 2 x 5 minutes .

    • Reasoning: You must ensure the pyridine ring is deprotonated. If the pyridine remains positively charged, it exerts a strong electron-withdrawing effect, reducing the nucleophilicity of the N-terminal amine for the next coupling step [2].

Applications in Drug Development

Improving Solubility

Replacing Phenylalanine with Pyridyl Alanine/Serine is a standard "solubility fix" in lead optimization. The pyridine nitrogen reduces the LogP, making the peptide more soluble in aqueous buffers without sacrificing the aromatic bulk required for receptor pocket filling.

Pi-Stacking Modulation

Phenylalanine interacts via edge-to-face or face-to-face


-stacking. Pyridine is electron-deficient.
  • Phe-Phe interaction: Strong hydrophobic/quadrupole interaction.

  • Phe-Pyr interaction: Often stronger due to donor-acceptor electronic complementarity (electron-rich phenyl vs. electron-poor pyridine).

The "Serine" Advantage

The


-hydroxyl group in Pyridyl Serine provides a handle for macrocyclization . By reacting the OH with a side-chain acid (forming a lactone) or an unnatural halide, researchers can constrain the peptide into a bioactive conformation, improving proteolytic stability—a major advantage over the inert Phenylalanine side chain.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Context: Authoritative review on coupling mechanisms and preventing racemization in serine-deriv
  • Li, W., et al. (2000). Synthesis of Pyridylalanine-Containing Peptides. Journal of Peptide Research, 55(2), 120-128.

    • Context: Establishes the necessity of rigorous neutralization steps for pyridine-containing amino acids in SPPS.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

    • Context: Detailed guide on protecting group stability, including Boc/TFA comp

Methodological & Application

Application Note: High-Fidelity Incorporation of Boc-D-threo-3-(pyridin-3-yl)serine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for senior researchers and drug development professionals. It addresses the specific challenges of incorporating the non-standard, stereochemically sensitive building block Boc-D-threo-3-(pyridin-3-yl)serine into peptide sequences using Boc-chemistry Solid-Phase Peptide Synthesis (SPPS) .

Executive Summary & Technical Rationale

The incorporation of 3-(pyridin-3-yl)serine (3-PySer) into peptide backbones is a potent strategy for introducing metal-binding motifs, enhancing protease resistance, and modulating potency in GPCR ligands. However, the D-threo stereochemistry and the pyridine side chain present unique synthetic challenges that standard automated protocols often fail to address.

Key Synthetic Challenges
  • Stereochemical Integrity:

    
    -Hydroxy 
    
    
    
    -amino acids (like serine analogs) are prone to racemization and retro-aldol cleavage during activation, particularly under basic conditions (e.g., excess DIEA with HBTU/HATU). The electron-withdrawing pyridine ring at the
    
    
    -position increases the acidity of the
    
    
    -proton, exacerbating this risk.
  • Side-Chain Reactivity: If the

    
    -hydroxyl group is unprotected (common in commercial Boc-3-PySer building blocks), there is a significant risk of O-acylation  (ester formation) during the coupling of subsequent amino acids.
    
  • Pyridine Basicity: The pyridine nitrogen (

    
    ) can act as an internal base or nucleophile, potentially interfering with activation or trapping carbocations during HF cleavage.
    

Strategic Solution: This protocol utilizes a Boc/Benzyl (Boc/Bzl) strategy with DIC/HOBt activation . This "neutral" activation method minimizes base-induced racemization and O-acylation compared to uronium/phosphonium salts (HBTU/PyBOP), ensuring the preservation of the delicate D-threo configuration.

Materials & Reagent Specifications

Building Block Specification
  • Compound: Boc-D-threo-3-(pyridin-3-yl)serine

  • Stereochemistry:

    
     [assuming D-threo definition aligns with standard D-allo-threonine nomenclature; verify specific isomer required by project].
    
  • Side Chain Protection: Often supplied with Free -OH . (Note: If O-Benzyl protected version is available, it is preferred to eliminate O-acylation risks).

  • Storage:

    
    C, desiccated. Hygroscopic.
    
Resin Selection

For Boc chemistry, the resin linkage must be stable to TFA (repetitive deprotection) and cleavable by HF.

  • Preferred: MBHA Resin (4-methylbenzhydrylamine) for C-terminal amides.

  • Alternative: PAM Resin (phenylacetamidomethyl) for C-terminal acids.[1]

  • Loading: Low to medium loading (

    
     mmol/g) is recommended to reduce inter-chain aggregation, which is common with non-standard residues.
    
Reagent Table
ReagentGrade/SpecPurpose
TFA (Trifluoroacetic acid)Peptide Grade (>99%)Boc deprotection.
DCM (Dichloromethane)Anhydrous (Amine-free)Solvent, swelling.
DIEA (Diisopropylethylamine)99.5%, RedistilledNeutralization (use sparingly).
DIC (Diisopropylcarbodiimide)99%Activator (Neutral).
HOBt (1-Hydroxybenzotriazole)AnhydrousRacemization suppressant.
HF (Hydrogen Fluoride)AnhydrousFinal cleavage.[2][3][4][5]
p-Cresol / p-Thiocresol Scavenger GradeCation scavengers during HF cleavage.

Experimental Protocol: Step-by-Step Synthesis

Phase A: Resin Preparation & Swelling[4]
  • Weigh appropriate amount of MBHA resin (e.g., 0.1 mmol scale).

  • Swell in DCM for 30 minutes.

  • Wash with DMF (

    
     min) followed by DCM (
    
    
    
    min).
Phase B: The Boc Synthesis Cycle (Repetitive)

The following cycle is used for standard amino acids. See Phase C for the specific coupling of Boc-D-threo-3-(pyridin-3-yl)serine.

StepOperationReagentDuration
1Deprotection 50% TFA in DCM2 min (pre-wash) + 20 min (reaction)
2Wash DCM

min
3Neutralization 5% DIEA in DCM

min
4Wash DCM

min
5Coupling Boc-AA (3 eq), DIC (3 eq), HOBt (3 eq) in DMF/DCM60–120 min (Ninhydrin test)
6Wash DMF, then DCM

min each
Phase C: Critical Step – Coupling of Boc-D-threo-3-(pyridin-3-yl)serine

Crucial Deviation: Do NOT use HBTU, HATU, or excess DIEA for this step. The basic environment promotes racemization of the activated ester.

  • Dissolution: Dissolve 3.0 equivalents of Boc-D-threo-3-(pyridin-3-yl)serine and 3.0 equivalents of HOBt (anhydrous) in a minimum volume of DMF.

  • Activation: Add 3.0 equivalents of DIC. Stir for 2–3 minutes to form the OBt active ester before adding to the resin.

    • Why? Pre-activation ensures the carboxylic acid is converted to the active ester quickly in solution, minimizing the time the free acid sits in the presence of the resin-bound amine, which can sometimes be slow to react.

  • Coupling: Add the pre-activated mixture to the neutralized resin (from Step 4 of Phase B).

  • Reaction Time: Shake at room temperature for 2 to 4 hours .

    • Monitoring: Perform a Kaiser (Ninhydrin) test. If slightly positive after 4 hours, perform a double couple using half the equivalents (1.5 eq) for another 2 hours.

  • Capping (Optional but Recommended): If the coupling is difficult, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM for 10 min to prevent deletion sequences.

Phase D: Elongation After Pyridylserine (The O-Acylation Risk)

If your building block has a free hydroxyl group (-OH) on the side chain:

  • Risk: The hydroxyl group can act as a nucleophile during the next coupling cycle, leading to branched peptides (ester formation).

  • Mitigation: For the amino acid immediately following the Pyridylserine:

    • Use DIC/HOBt coupling (avoid highly active uroniums like HATU).

    • Do not use excess base.

    • Alternatively, use a short coupling time (30-45 min) and repeat if necessary, rather than one long coupling.

Phase E: HF Cleavage

The pyridine ring is stable to HF, but it will be protonated.

  • Preparation: Dry the resin thoroughly under high vacuum (overnight).

  • Scavenger Mix: Add p-cresol (10% v/v). Avoid thioanisole if possible, as it can sometimes alkylate pyridine rings under harsh conditions, though it is generally safe. p-Cresol is sufficient for most Boc-protections.

  • Reaction: Treat with anhydrous HF at 0°C for 60 minutes .

  • Work-up:

    • Evaporate HF under a stream of nitrogen.

    • Precipitate peptide with cold Diethyl Ether .

    • Wash pellet

      
       with cold ether to remove scavengers.
      
    • Extract peptide into 10% Acetic Acid (aq) or 0.1% TFA/Water .

    • Lyophilize.[6]

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical flow for this specific protocol, highlighting the critical control points for the pyridylserine residue.

SPPS_Protocol Start Start: Resin Preparation (MBHA or PAM) Deprotect 1. Boc Deprotection (50% TFA/DCM) Start->Deprotect Neutralize 2. Neutralization (5% DIEA/DCM) Deprotect->Neutralize Decision Next AA is Pyridylserine? Neutralize->Decision Std_Activation Standard Activation (HBTU/DIEA or DIC/HOBt) Decision->Std_Activation No (Standard AA) Py_Activation CRITICAL: Neutral Activation DIC + HOBt (No DIEA) Pre-activate 3 min Decision->Py_Activation Yes (Py-Ser) Std_Coupling Coupling (1 hour) Std_Activation->Std_Coupling Cycle_Check Sequence Complete? Std_Coupling->Cycle_Check Py_Coupling Coupling Pyridylserine (2-4 hours) Monitor Kaiser Test Py_Activation->Py_Coupling Post_Decision Is Side-Chain OH Unprotected? Py_Coupling->Post_Decision Risk_Mitigation NEXT CYCLE WARNING: Avoid excess base. Minimize coupling time. Post_Decision->Risk_Mitigation Yes (Free OH) Post_Decision->Cycle_Check No (Protected) Risk_Mitigation->Cycle_Check Cycle_Check->Deprotect No (Repeat Cycle) HF_Cleavage Final Cleavage (HF + p-Cresol, 0°C, 1h) Cycle_Check->HF_Cleavage Yes Finish Lyophilization & HPLC HF_Cleavage->Finish

Figure 1: Logic flow for Boc-SPPS incorporating Boc-D-threo-3-(pyridin-3-yl)serine, emphasizing the divergence from standard protocols to prevent racemization and side reactions.

Troubleshooting & Quality Control

Common Failure Modes
SymptomProbable CauseCorrective Action
Doublets in HPLC Racemization of Py-SerSwitch to DIC/HOBt activation at 0°C for the first hour. Ensure no DIEA is used during Py-Ser coupling.
Mass + AA Mass O-Acylation (Branched peptide)If OH was unprotected, the next AA coupled to the side chain. Treat resin with 20% Piperidine/DMF (if Fmoc-AA was used next) or hydrazine to cleave ester (risky). Prevention: Use O-protected building block or short coupling times.
Low Yield Steric hindrance of Py-SerDouble couple. Use a smaller resin substitution (0.3 mmol/g).
Analytical Validation
  • HPLC: Run a gradient of 5% to 60% Acetonitrile (with 0.1% TFA). Pyridyl peptides are often more polar than their phenyl counterparts.

  • MS: The pyridine ring adds a distinct mass. Ensure the monoisotopic mass matches.

    • Note on Ionization: Pyridine peptides ionize very well in ESI-MS due to the extra basic site.

References

  • Merrifield, R. B. (1963).[] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[8][9] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Ryadnov, M. G., et al. (2002). "O-Acylation of hydroxy amino acids in solid phase synthesis." Journal of Peptide Science. (Discusses the risks of free-OH side chains).
  • Chem-Impex International. "Boc-D-Threo-3-(Pyridin-3-Yl)Serine Product Page." (Standard commercial specifications for pyridyl amino acids).

  • Sigma-Aldrich. "Boc Resin Cleavage Protocol." (Standard HF cleavage methodologies).

Sources

Troubleshooting & Optimization

Resolving aggregation issues in peptides containing pyridyl serine residues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Aggregation in Peptides Containing Pyridyl Serine Residues

Introduction: The Pyridyl Paradox

Welcome to the Advanced Peptide Chemistry Support Center. You are likely here because your peptide containing Pyridyl Serine (PyrSer) —or structurally similar residues like Pyridyl Alanine—is behaving erratically. It may appear as a gel, show broad/split peaks on HPLC, or exhibit poor solubility in standard aqueous buffers.

The Root Cause: Pyridyl residues introduce a unique "switch" mechanism into peptide backbones. The pyridine nitrogen has a pKa of approximately 5.2 .

  • pH < 5.0: The ring is protonated (+), providing electrostatic repulsion and solubility.

  • pH > 5.5: The ring is neutral, facilitating strong

    
    -
    
    
    
    stacking
    and hydrophobic collapse.

Furthermore, the pyridine nitrogen is a potent ligand for trace metals, leading to metal-mediated oligomerization . This guide provides the protocols to disrupt these forces.

Module 1: Solubilization & Handling (The "Crash" Phase)

If your lyophilized peptide refuses to dissolve or forms a viscous gel, standard sonication will not suffice. You must disrupt the intermolecular forces.

Protocol A: The HFIP Disaggregation Method

Hexafluoroisopropanol (HFIP) is the gold standard for breaking


-sheet aggregates and 

-stacking without chemically modifying the peptide.

Step-by-Step:

  • Initial Dissolution: Add neat HFIP to the peptide to a concentration of 5–10 mg/mL. The peptide should dissolve almost instantly.

  • Incubation: Let stand for 15–30 minutes at room temperature.

  • Solvent Exchange (Crucial):

    • Do not inject neat HFIP into an HPLC (it causes high backpressure and peak distortion).

    • Dilute the HFIP solution 1:10 with 50% Acetic Acid (aq) or 0.1% TFA (aq) .

    • Why? This locks the pyridine ring in its protonated (soluble) state while diluting the fluorinated solvent.

  • Lyophilization (Optional): If you need a powder, dilute the HFIP with water (1:5 ratio) and lyophilize. The resulting "fluffy" powder usually has a disrupted amorphous structure that is easier to re-dissolve.

Protocol B: Metal Scavenging

If the peptide aggregates over time in buffer, suspect trace metal coordination (Cu²⁺, Zn²⁺, Ni²⁺) cross-linking the pyridine rings.

  • Diagnosis: Add EDTA (1 mM final concentration) to a small aliquot. If the solution clears or HPLC peak shape improves, metals are the cause.

  • Remediation: Treat buffers with Chelex 100 resin prior to use.

Module 2: HPLC Purification Strategies

Chromatography of PyrSer peptides often results in "ghost peaks" or retention time shifts due to on-column aggregation.

The pH Rule

NEVER use neutral buffers (e.g., Ammonium Acetate pH 7.0) for PyrSer peptides unless absolutely necessary. At pH 7, the pyridine is neutral/hydrophobic, leading to massive column fouling.

Recommended Mobile Phases:

ComponentCondition A (Weak)Condition B (Strong)Mechanism
Standard Water + 0.1% TFAACN + 0.1% TFALow pH keeps Pyr protonated.
Aggressive Water + 0.1% TFAIsopropanol/ACN (1:1) + 0.1% TFAIsopropanol disrupts hydrophobic stacking better than ACN.
Extreme Water + 0.1% H₃PO₄ACN + 0.1% H₃PO₄Phosphate suppresses silanol interactions (prevents tailing).
Thermal Chromatography

Elevating the column temperature is the simplest way to break aggregates during purification.

  • Set Point: 50°C – 60°C.

  • Caution: Ensure your peptide does not contain Asp-Gly sequences (prone to aspartimide formation) or N-terminal Gln (pyroglutamate formation) before heating.

Module 3: Synthesis Optimization (Prevention)

If you are currently synthesizing the peptide and observing "difficult sequences" (coupling failures after the PyrSer residue), the aggregation is happening on the resin.

Workflow Visualization: Troubleshooting Synthesis

SynthesisTroubleshooting Start Synthesis Difficulty (Low Coupling Efficiency) CheckSeq Analyze Sequence Post-PyrSer Start->CheckSeq IsAgg Is it Aggregation? CheckSeq->IsAgg Soln1 Add Chaotropic Salts (0.1M LiCl in DMF) IsAgg->Soln1 Mild Soln2 Switch Solvent (NMP or DMSO) IsAgg->Soln2 Moderate Soln3 Use Dipeptide Building Blocks (Pseudoprolines) IsAgg->Soln3 Severe (Beta-sheet) Verify Test Cleavage Soln1->Verify Soln2->Verify Soln3->Verify

Figure 1: Decision matrix for overcoming on-resin aggregation during the synthesis of Pyridyl Serine peptides. Note that LiCl is effective for disrupting hydrogen bonding networks.

Frequently Asked Questions (FAQ)

Q: My LC-MS shows the correct mass, but the peak is split into three. Is it impure?

  • A: Not necessarily. Pyridyl peptides often exist in slow-exchange conformational isomers (rotamers) or aggregates.

    • Test: Run the HPLC at 60°C. If the peaks coalesce into one, it is a conformational issue, not impurity.

Q: Can I use DMSO to dissolve the peptide for biological assays?

  • A: Yes, but be careful. DMSO is a hydrogen bond acceptor. While it dissolves the peptide, injecting a high volume of DMSO into an aqueous buffer (pH 7.4) can cause "flash precipitation" because the pyridine becomes neutral instantly.

    • Fix: Dissolve in DMSO at high concentration, then dilute into a buffer that is slightly acidic (pH 5.5–6.0) if your assay permits, or ensure the final concentration is below the critical aggregation concentration.

Q: Why is my yield low after cleavage?

  • A: Pyridine rings can trap trityl (Trt) cations released during deprotection, leading to alkylation of the pyridine ring.

    • Fix: Use a scavenger cocktail containing TIS (Triisopropylsilane) and Water . Avoid high concentrations of phenol, as it can promote side reactions with the pyridine ring under certain conditions.

References & Further Reading

  • Use of HFIP in Peptide Chemistry:

    • Title: "Hexafluoroisopropanol as a solvent for the synthesis and handling of difficult peptides."

    • Source:Journal of Peptide Science.

    • Context: Defines the mechanism of HFIP in disrupting beta-sheet secondary structures.

    • (General Journal Link for verification)

  • Aggregation in SPPS:

    • Title: "Overcoming aggregation in solid phase peptide synthesis."

    • Source:Chemical Reviews.

    • Context: detailed review of pseudoprolines and chaotropic salts (LiCl) usage.

  • Pyridine Chemistry & pKa:

    • Title: "Pyridine: Physicochemical properties."

    • Source:PubChem.

    • Context: Verification of pKa ~5.2 for pyridine nitrogen, essential for pH buffering strategies.

  • HPLC Troubleshooting Guide:

    • Title: "Troubleshooting HPLC: Peak Shape Problems."

    • Source:Sigma-Aldrich (Merck) Technical Guides.

    • Context: Protocols for dealing with tailing and split peaks caused by basic residues.

Addressing catalyst poisoning by pyridine nitrogen in hydrogenation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation of Catalyst Poisoning by Pyridine Nitrogen

Executive Summary: The "Lone Pair" Problem

Welcome to the Catalysis Support Center. If you are attempting to hydrogenate a substrate containing a pyridine ring (or similar N-heterocycle) and observing zero conversion or immediate stalling , you are likely experiencing Lewis-acid/Lewis-base catalyst poisoning.

The Mechanism: The nitrogen atom in pyridine possesses a non-bonded electron pair in an


 orbital. Transition metals used in heterogeneous catalysis (Pd, Pt, Rh) act as Lewis acids. The thermodynamic affinity of the pyridinic nitrogen for the metal surface is significantly higher than that of dihydrogen (

) or the alkene/alkyne

-system. The nitrogen "sits" on the active site, physically blocking hydrogen activation.
Diagnostic & Troubleshooting Guide
Issue 1: The reaction starts but stalls at <10% conversion.

Q: Is my catalyst dead or is it poisoned?

A: It is almost certainly poisoned. In closed-batch systems, a small amount of free pyridine base rapidly coats the active surface area of the catalyst.

  • Test: Filter the catalyst, wash it with a polar solvent, and try to reuse it on a non-nitrogenous standard (e.g., styrene). If it works, the metal is physically intact but was chemically blocked.

  • Immediate Fix: You must shift the adsorption equilibrium.

Issue 2: Selecting the correct additive.

Q: I read I should add acid. Which one, and how much?

A: Protonation is the gold standard for mitigation. By converting the pyridine to a pyridinium ion (


), you remove the lone pair's ability to coordinate with the metal.
Acid AdditiveRecommended Use CaseRisk Factor
Acetic Acid (HOAc) Mild poisoning; substrates sensitive to strong acid.Weak acid; may not fully protonate hindered pyridines. Slow kinetics.
Methanesulfonic Acid (MSA) Standard Recommendation. Non-nucleophilic counterion. High solubility in alcohols.Strong acid; ensure substrate stability.
Sulfuric Acid (

)
Cost-effective for scale-up.Can cause charring/side reactions with sensitive functional groups.
Hydrochloric Acid (HCl) NOT RECOMMENDED for Pd/C.Chloride ions (

) are also catalyst poisons (halide poisoning). Can corrode autoclaves.
Visualizing the Mechanism & Solution

The following diagram illustrates the competitive adsorption landscape and the "Protonation Shield" strategy.

Catalyst_Poisoning_Mechanism cluster_0 Scenario A: Poisoning (No Additive) cluster_1 Scenario B: Mitigation (Acid Additive) Pyridine Pyridine (N-Lone Pair) MetalSite Pd Active Site Pyridine->MetalSite Strong Coordination (Blocks Site) H2 H2 Gas H2->MetalSite Blocked PyridineB Pyridine Pyridinium Pyridinium Ion (H-N+) (No Lone Pair) PyridineB->Pyridinium Protonation Acid Acid (H+) Acid->Pyridinium MetalSiteB Pd Active Site Pyridinium->MetalSiteB No Binding (Repulsion) H2B H2 Gas H2B->MetalSiteB Adsorbs Freely

Figure 1: Mechanism of nitrogen lone-pair poisoning versus protonation-enabled catalysis.

Validated Experimental Protocol

Protocol: Acid-Modified Hydrogenation of Pyridine Derivatives Objective: Reduction of an alkene substituent on a pyridine ring without poisoning.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: 10 wt% Pd/C (50% water wet). Load at 5-10 wt% relative to substrate.

  • Solvent: Methanol or Ethanol (0.1 M concentration).

  • Additive: Methanesulfonic Acid (MSA) or Acetic Acid.

Step-by-Step Workflow:

  • Pre-Complexation (Critical Step):

    • Dissolve the substrate in the solvent before adding the catalyst.

    • Add the Acid (1.05 to 1.1 equivalents relative to the basic nitrogen).

    • Why? You must ensure the nitrogen is protonated before it ever sees the palladium. If you add the catalyst to the free base, it may poison instantly and be difficult to regenerate.

  • Catalyst Addition:

    • Under an inert atmosphere (Nitrogen/Argon), add the Pd/C catalyst.

    • Safety: Pd/C is pyrophoric. Ensure the catalyst is wet or added under inert flow.

  • Hydrogenation:

    • Purge vessel:

      
       x 3, then 
      
      
      
      x 3.
    • Pressurize to 3–5 bar (45–75 psi).

    • Agitate vigorously (>800 RPM). Mass transfer is critical once the chemical poisoning is resolved.

  • Workup (Neutralization):

    • Filter catalyst over Celite.

    • The filtrate contains the salt of your product.

    • Treat with basic resin or aqueous

      
       to liberate the free base product.
      
Advanced Troubleshooting Logic

If the standard acid protocol fails, use this logic flow to determine the next step.

Troubleshooting_Logic Start Reaction Stalled with Acid? CheckCl Did you use HCl? Start->CheckCl SwitchAcid Switch to H2SO4 or MSA. Cl- is poisoning the catalyst. CheckCl->SwitchAcid Yes CheckSolubility Is the Pyridinium Salt Soluble in Solvent? CheckCl->CheckSolubility No ChangeSolvent Switch to MeOH/Water mix or warm the reaction. CheckSolubility->ChangeSolvent No (Precipitate visible) CheckMetal Consider Metal Change CheckSolubility->CheckMetal Yes (Clear solution) Pearlman Try Pd(OH)2 (Pearlman's Catalyst). More robust for N-heterocycles. CheckMetal->Pearlman Option A Pressure Increase H2 Pressure (>10 bar). Shift equilibrium. CheckMetal->Pressure Option B

Figure 2: Decision matrix for persistent reaction stalling.

References & Authoritative Sources
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (The definitive text on heterogeneous hydrogenation mechanisms).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational work on catalyst poisoning and mitigation).

  • Beller, M., et al. (2018). Catalytic Hydrogenation of Nitrogen Heterocycles. In Homogeneous and Heterogeneous Hydrogenation.

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for Pd/C and Hydrogen gas before experimentation. High-pressure hydrogenation requires rated equipment.

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry of Boc-D-threo-3-(pyridin-3-yl)serine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry fragmentation characteristics of Boc-D-threo-3-(pyridin-3-yl)serine , a critical intermediate in the synthesis of peptidomimetics and pyridine-containing bioactive scaffolds.

Executive Summary: The Structural Mandate

Boc-D-threo-3-(pyridin-3-yl)serine (MW 282.29 Da) represents a distinct class of


-hydroxy-

-amino acids where the side chain features a basic pyridine ring. Unlike standard phenylserine analogs, the pyridine nitrogen introduces a secondary protonation site that significantly alters charge localization and fragmentation kinetics in Electrospray Ionization (ESI).

This guide provides a definitive comparison of its fragmentation behavior against its deprotected counterpart and stereoisomers, establishing a self-validating protocol for structural confirmation.

Structural Specifications & Theoretical Masses

Before interpreting spectra, the exact theoretical masses must be established. The compound contains a tert-butyloxycarbonyl (Boc) group, a carboxylic acid, a secondary alcohol, and a 3-pyridyl moiety.

FeatureChemical FormulaMonoisotopic Mass (Da)[M+H]+ m/z[M+Na]+ m/z
Target: Boc-D-threo-3-(pyridin-3-yl)serine C₁₃H₁₈N₂O₅ 282.1216 283.1288 305.1108
Alternative 1: Free Amino AcidC₈H₁₀N₂O₃182.0691183.0764205.0584
Alternative 2: Boc-D-Phenylserine (Analog)C₁₄H₁₉NO₅281.1263282.1336304.1155

Critical Insight: The pyridine nitrogen (pKa ~5.2) competes with the backbone amine for protonation. In the Boc-protected form, the backbone amine is an amide (non-basic), making the pyridine ring the primary site of protonation in ESI(+). This directs fragmentation differently than in phenylserine, where the proton typically sits on the carbonyl oxygens or transiently on the aromatic ring.

Comparative Fragmentation Analysis

Comparison A: Protected (Boc) vs. Deprotected

The most common analytical challenge is determining if the Boc group is intact.

  • Boc-Protected (Target):

    • Dominant Pathway: Sequential neutral loss. The spectrum is dominated by the loss of the tert-butyl group as isobutene (

      
      m = 56 Da), followed by the loss of CO₂ (
      
      
      
      m = 44 Da).
    • Signature Ion: m/z 227.06 (Carbamic acid intermediate).

    • Base Peak: Often m/z 183.07 (Protonated free amino acid) at higher collision energies.

  • Deprotected (Free Amine):

    • Dominant Pathway: Loss of H₂O (

      
      m = 18 Da) and Retro-Aldol cleavage.
      
    • Signature Ion: m/z 165.06 (Dehydrated product, [M+H-H₂O]+).

    • Differentiation: The presence of m/z 227 and the parent m/z 283 confirms the Boc group. The free amine never shows fragments above m/z 183.

Comparison B: Stereoisomeric Differentiation (Threo vs. Erythro)

Can MS alone distinguish the D-threo form from the D-erythro isomer?

  • Mechanism: The relative abundance of the water-loss ion ([M+H-Boc-H₂O]+, m/z 165) differs between isomers due to the "Neighboring Group Participation" effect.

  • Threo Configuration: The anti-relationship between the

    
    -amine and 
    
    
    
    -hydroxyl groups typically facilitates a specific H-bond network in the gas phase that may stabilize the water molecule, often resulting in a lower intensity of the water-loss peak compared to the erythro form.
  • Recommendation: While relative abundances provide clues, chromatographic separation (LC-MS) is required for definitive assignment. The threo isomer typically elutes earlier than the erythro isomer on C18 columns due to intramolecular H-bonding reducing polarity.

Mechanistic Fragmentation Pathway (DOT Visualization)

The following diagram details the specific ESI(+) fragmentation cascade for Boc-D-threo-3-(pyridin-3-yl)serine.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 283.13 (Proton on Pyridine N) Intermediate1 Carbamic Acid Ion [M+H - Isobutene]+ m/z 227.06 Parent->Intermediate1 - Isobutene (56 Da) McLafferty-like Rearrangement FreeAmine Free Amino Acid [M+H - Boc]+ m/z 183.07 Parent->FreeAmine - Boc Group (100 Da) (High Energy CID) Intermediate1->FreeAmine - CO₂ (44 Da) Dehydrated Dehydrated Ion [M+H - Boc - H₂O]+ m/z 165.06 FreeAmine->Dehydrated - H₂O (18 Da) Side Chain Elimination Immonium Immonium/Aldehyde Ions Retro-Aldol Cleavage m/z ~108 (Pyridine-CHO) FreeAmine->Immonium Cα-Cβ Bond Cleavage

Figure 1: ESI(+) Fragmentation pathway showing the sequential loss of the Boc protecting group followed by characteristic serine backbone degradation.

Standardized Experimental Protocol

To ensure reproducibility in drug development workflows, follow this self-validating LC-MS/MS protocol.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of Boc-D-threo-3-(pyridin-3-yl)serine in 1 mL of Methanol (concentration: 1 mg/mL).

  • Working Solution: Dilute 1:100 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (final conc: 10 µg/mL).

    • Why Formic Acid? Essential to protonate the pyridine nitrogen and ensure efficient ionization in ESI+.

Phase 2: LC-MS Parameters
ParameterSettingRationale
Ionization Mode ESI Positive (+)Pyridine is basic; negative mode is less sensitive for this compound.
Capillary Voltage 3.5 kVStandard for small molecules.
Cone Voltage 20 VLow voltage prevents in-source fragmentation of the labile Boc group.
Collision Energy Ramp 10-40 eVLow energy (10-15 eV) confirms Parent (283); High energy (30+ eV) confirms backbone (183, 165).
Column C18 Reverse PhaseAdequate retention. Pyridine tailing may occur; use end-capped columns.
Phase 3: Validation Criteria (Pass/Fail)
  • Pass: Spectrum must show Parent Ion (m/z 283) > 10% relative abundance.

  • Pass: MS/MS must show major fragment at m/z 227 (loss of 56) or m/z 183 (loss of 100).

  • Fail: If Base Peak is m/z 183 in the MS1 scan (not MS/MS), the sample has degraded (Boc deprotection occurred in storage or source voltage is too high).

References

  • Reddy, P. N., et al. (2007). Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-protected Peptides. Journal of the American Society for Mass Spectrometry.[1] [Link]

  • Kaufmann, A. (2020). Classes for the masses: Systematic classification of unknowns using fragmentation spectra. BioRxiv. [Link]

  • Farajmand, B., & Bahrami, H. (2016).[2] Electron Ionization of Serine and Threonine: a Discussion about Peak Intensities. Physical Chemistry Research. [Link]

Sources

A Comparative Guide to the Stability of Boc- vs. Fmoc-Protected Pyridyl Serine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as pyridyl serine, into peptide structures is a critical strategy in modern drug discovery, offering avenues to enhance binding affinity, metabolic stability, and pharmacokinetic profiles. However, the successful synthesis of peptides containing such functionalized residues is highly dependent on the judicious choice of protecting groups. This guide provides an in-depth comparative analysis of the stability of two of the most widely used α-amino protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), when applied to pyridyl serine. This analysis is grounded in fundamental chemical principles and supported by illustrative experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

The Crucial Role of Orthogonal Protection in Peptide Synthesis

The essence of modern solid-phase peptide synthesis (SPPS) lies in the principle of orthogonality, where different protecting groups can be selectively removed under distinct chemical conditions.[][2] This allows for the sequential elongation of the peptide chain without unintended modifications to the side chains of the incorporated amino acids. The two titans of SPPS, the Boc and Fmoc strategies, are defined by their contrasting deprotection chemistries:

  • Boc (tert-butyloxycarbonyl) Protection: This strategy employs the acid-labile Boc group for the temporary protection of the α-amino group.[3] Deprotection is typically achieved using a moderate acid, such as trifluoroacetic acid (TFA).[3] Side-chain protecting groups are generally benzyl-based and require a stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[3]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Protection: In contrast, the Fmoc group is base-labile and is typically removed with a secondary amine, most commonly piperidine.[4][5] This allows for the use of acid-labile protecting groups on the side chains, which can be cleaved simultaneously with the peptide from the resin using a milder acid like TFA.[2][6]

The choice between these two strategies is not merely a matter of preference but a critical decision dictated by the chemical nature of the target peptide, particularly the constituent amino acids.

The Pyridyl Serine Conundrum: A Question of Stability

Pyridyl serine, an analog of serine containing a pyridine ring, introduces a unique chemical consideration: a basic nitrogen atom within the side chain. This basicity can potentially influence the stability of the α-amino protecting group, a factor that must be carefully evaluated to prevent premature deprotection and the accumulation of deletion sequences.

Chemical Structures and Deprotection Mechanisms

The stability of Boc- and Fmoc-protected pyridyl serine is intrinsically linked to their chemical structures and the mechanisms by which they are cleaved.

G cluster_Boc Boc-Protected Pyridyl Serine cluster_Fmoc Fmoc-Protected Pyridyl Serine Boc_structure Fmoc_structure

Figure 1: Chemical structures of Boc- and Fmoc-protected pyridyl serine.

The deprotection of the Boc group proceeds via an acid-catalyzed cleavage, where protonation of the carbonyl oxygen is followed by the loss of a stable tert-butyl cation.[3] Conversely, the Fmoc group is removed through a base-mediated β-elimination mechanism, initiated by the abstraction of an acidic proton on the fluorenyl ring system.[4]

G cluster_boc Boc Deprotection (Acid-Catalyzed) cluster_fmoc Fmoc Deprotection (Base-Catalyzed) Boc_Protected Boc-NH-R Protonation Protonated Boc-NH-R Boc_Protected->Protonation + H+ Carbocation tert-Butyl Cation + CO2 + H2N-R Protonation->Carbocation Cleavage Fmoc_Protected Fmoc-NH-R Anion Fmoc Anion Fmoc_Protected->Anion + Base Dibenzofulvene Dibenzofulvene + CO2 + H2N-R Anion->Dibenzofulvene β-Elimination

Diagram 1: Cleavage mechanisms of Boc and Fmoc protecting groups.

Comparative Stability Analysis

While direct, quantitative comparative data for the stability of Boc- and Fmoc-protected pyridyl serine is not extensively documented in peer-reviewed literature, a scientifically sound assessment can be made based on established chemical principles and data from analogous systems, such as histidine, which also possesses a basic side chain.

Stability of Boc-Pyridyl Serine

The Boc group is renowned for its stability under basic and nucleophilic conditions, making it an excellent choice for orthogonal protection schemes.[] The primary concern with Boc-protected amino acids is their lability to acid. Standard Boc deprotection protocols utilize 25-50% TFA in a solvent like dichloromethane (DCM).[3]

The pyridyl nitrogen, being basic, will be protonated under these acidic conditions. This protonation is unlikely to directly impact the stability of the Boc group itself. However, repeated acid exposure during the synthesis of a long peptide could potentially lead to side reactions on the pyridyl ring, although this is generally not a major concern with the carefully controlled conditions of modern SPPS.

Stability of Fmoc-Pyridyl Serine

The stability of the Fmoc group is a more nuanced consideration in the context of pyridyl serine. The Fmoc group's lability to bases, particularly secondary amines like piperidine, is the cornerstone of its utility.[4] However, the presence of an additional basic center in the pyridyl side chain raises the question of whether it could contribute to premature Fmoc deprotection.

The basicity of pyridine (pKa of conjugate acid ≈ 5.2) is significantly weaker than that of piperidine (pKa of conjugate acid ≈ 11.1). Therefore, it is unlikely that the pyridyl group itself would directly catalyze the removal of the Fmoc group. However, during the neutralization step following Boc deprotection in a Boc-based strategy, or in the presence of other basic reagents, the pyridyl nitrogen could act as a general base, potentially increasing the rate of premature Fmoc deprotection if an Fmoc-protected amino acid were present elsewhere in the peptide.

More critically, during the standard Fmoc deprotection step with piperidine, the pyridyl nitrogen will compete for protonation with the piperidine. This could subtly alter the local pH and potentially influence the rate of Fmoc removal. However, given the large excess of piperidine typically used (e.g., 20% in DMF), this effect is likely to be minimal.

A more significant concern with Fmoc-protected basic amino acids is the potential for side reactions during coupling, such as racemization.[] The basic side chain can facilitate the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemical integrity. This is a well-documented issue with histidine and is a relevant consideration for pyridyl serine as well.

Quantitative Stability Comparison (Illustrative)

To provide a tangible comparison, the following table summarizes the expected stability profiles of Boc- and Fmoc-protected pyridyl serine under typical SPPS conditions. The data is illustrative and based on general principles and observations with similar amino acids.

Protecting Group Deprotection Condition Stability to Orthogonal Conditions Potential for Premature Deprotection Key Side Reactions
Boc 25-50% TFA in DCMHigh stability to basic conditions (e.g., piperidine)LowPotential for acid-catalyzed side reactions on the pyridyl ring with prolonged exposure.
Fmoc 20% Piperidine in DMFHigh stability to acidic conditions (e.g., TFA)Moderate, especially in the presence of other bases or during slow coupling reactions.Racemization during activation; potential for base-catalyzed side reactions on the pyridyl ring.

Experimental Workflow for Comparative Stability Analysis

To rigorously determine the comparative stability of Boc- and Fmoc-protected pyridyl serine, a well-designed experimental workflow is essential. The following protocol outlines a systematic approach to quantify the rate of deprotection and the formation of side products.

G start Start: Synthesize Model Peptides (e.g., Ac-Gly-Ser(Pyr)-Gly-NH2) boc_path Boc-Ser(Pyr) Strategy start->boc_path fmoc_path Fmoc-Ser(Pyr) Strategy start->fmoc_path boc_deprotection Boc Deprotection (25% TFA/DCM) boc_path->boc_deprotection fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) fmoc_path->fmoc_deprotection boc_analysis HPLC & LC-MS Analysis of Cleavage Solution at Time Points boc_deprotection->boc_analysis fmoc_analysis HPLC & LC-MS Analysis of Cleavage Solution at Time Points fmoc_deprotection->fmoc_analysis boc_quantify Quantify Rate of Deprotection and Side Product Formation boc_analysis->boc_quantify fmoc_quantify Quantify Rate of Deprotection and Side Product Formation fmoc_analysis->fmoc_quantify compare Compare Stability Data boc_quantify->compare fmoc_quantify->compare

Diagram 2: Experimental workflow for comparative stability analysis.

Protocol: Comparative Stability of Boc- vs. Fmoc-Protected Pyridyl Serine

Objective: To quantify and compare the stability of Boc- and Fmoc-protected pyridyl serine under their respective deprotection conditions.

Materials:

  • Boc-L-Ser(4-pyridyl)-OH

  • Fmoc-L-Ser(4-pyridyl)-OH

  • Rink Amide MBHA resin

  • Standard Boc- and Fmoc-protected amino acids

  • Solid-phase peptide synthesis (SPPS) reaction vessel

  • HPLC system with a C18 column

  • LC-MS system

  • Deprotection reagents: 50% TFA in DCM, 20% piperidine in DMF

  • Coupling reagents (e.g., HBTU, DIEA)

  • Solvents: DMF, DCM, Acetonitrile (ACN)

Methodology:

  • Peptide Synthesis:

    • Synthesize a model tripeptide, such as Ac-Gly-Ser(Pyr)-Gly-NH2, on Rink Amide resin using both Boc- and Fmoc-protected pyridyl serine in parallel syntheses.

    • For the Boc-pyridyl serine synthesis, use a standard Boc-SPPS protocol.

    • For the Fmoc-pyridyl serine synthesis, use a standard Fmoc-SPPS protocol.

  • Stability Study - Boc-Pyridyl Serine:

    • After incorporation of Boc-Ser(Pyr), take a known amount of the peptide-resin.

    • Treat the resin with 50% TFA in DCM.

    • At various time points (e.g., 1, 5, 15, 30, and 60 minutes), take an aliquot of the cleavage solution.

    • Quench the reaction by neutralizing the aliquot with a base (e.g., pyridine).

    • Analyze each aliquot by RP-HPLC and LC-MS to quantify the amount of deprotected peptide and any observable side products.

  • Stability Study - Fmoc-Pyridyl Serine:

    • After incorporation of Fmoc-Ser(Pyr), take a known amount of the peptide-resin.

    • Treat the resin with 20% piperidine in DMF.

    • At various time points (e.g., 1, 5, 15, 30, and 60 minutes), take an aliquot of the deprotection solution.

    • Quench the reaction by adding an acid (e.g., acetic acid).

    • Analyze each aliquot by RP-HPLC and LC-MS to quantify the amount of the dibenzofulvene-piperidine adduct (indicative of Fmoc removal) and any side products.

  • Data Analysis:

    • Plot the percentage of deprotection versus time for both Boc- and Fmoc-protected pyridyl serine.

    • Identify and quantify any side products observed in the LC-MS analysis.

    • Compare the rates of deprotection and the profiles of side product formation to assess the relative stability of the two protecting groups.

Conclusion and Recommendations

The choice between Boc- and Fmoc-protected pyridyl serine is a critical decision that should be guided by the specific requirements of the synthetic target and the overall protection strategy.

  • Boc-protected pyridyl serine offers excellent stability under the basic conditions required for Fmoc-based orthogonal protection schemes. It is the preferred choice when incorporating pyridyl serine into a peptide that also contains Fmoc-protected amino acids or when maximum stability to base is required.

  • Fmoc-protected pyridyl serine is well-suited for standard Fmoc-SPPS protocols. However, researchers should be mindful of the potential for racemization during coupling and should employ coupling conditions known to minimize this side reaction (e.g., using HOBt or another racemization suppressant).

Ultimately, for novel or particularly sensitive peptide sequences, a preliminary stability study, as outlined in the experimental protocol above, is highly recommended to empirically determine the optimal protecting group strategy. By carefully considering the chemical principles and potential side reactions, researchers can successfully incorporate pyridyl serine into their peptide targets, unlocking new possibilities in drug discovery and development.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Jaeger, E., Remmer, H. A., Jung, G., Metzger, J., Oberthür, W., Rücknagel, K. P., Schäfer, W., Sonnenbichler, J., & Zetl, I. (1993). Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis. Biological chemistry Hoppe-Seyler, 374(5), 349–362.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • SlideShare. (2015, July 28). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • Activotec. (n.d.). Standard Fmoc Protected Amino Acids. Retrieved from [Link]

  • ResearchGate. (2012, April). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • SlideShare. (2018, November 13). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Organic Syntheses. (1988). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE. Retrieved from [Link]

  • Shalaby, M. A., Gauthier, T. J., & Fields, G. B. (2000). 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation. Protein and peptide letters, 7(3), 199–204.
  • Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Appendix 3, APPENDIX 3B.
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Miranda, L. P., & Alewood, P. F. (1999). Challenges for the synthesis of cysteine-rich peptides. Biopolymers, 51(3), 217–226.
  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • ResearchGate. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • ResearchGate. (2016, September). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

  • PubMed. (2003). Preparation of enantiomerically pure pyridyl amino acids from serine. Retrieved from [Link]

  • Google Patents. (2015). CN104326943A - Method for preparing Boc-L-serine.
  • Semantic Scholar. (2023). Serinol-Based Versatile Disulfide-Reducing Reagent "2279". Retrieved from [Link]

  • PubMed. (2013). An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures. Retrieved from [Link]

  • PubMed. (2022). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

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Purity Under the Magnifying Glass: A Comparative Guide to TLC and LC-MS for Boc-D-threo-3-(pyridin-3-yl)serine

Author: BenchChem Technical Support Team. Date: February 2026

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In the landscape of drug discovery and development, the unambiguous determination of a compound's purity is a cornerstone of data integrity and regulatory compliance.[1][2] The subject of this guide, Boc-D-threo-3-(pyridin-3-yl)serine, is a protected amino acid derivative—a class of molecules pivotal in peptide synthesis and medicinal chemistry.[3][4] Its structure, featuring a bulky, non-polar tert-butyloxycarbonyl (Boc) protecting group alongside a polar pyridyl ring and a serine backbone, presents a typical analytical challenge that necessitates robust and orthogonal purity assessment methods.

This guide provides an in-depth comparison of two ubiquitous analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore their application in assessing the purity of Boc-D-threo-3-(pyridin-3-yl)serine, moving beyond mere protocols to explain the scientific rationale behind the experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select the appropriate technique, optimize methodologies, and confidently interpret the resulting data.

Method 1: Thin-Layer Chromatography (TLC) — The Rapid Purity Snapshot

TLC is a planar chromatographic technique prized for its speed, simplicity, and low cost. It serves as an invaluable tool for rapid, qualitative assessments, such as monitoring the progress of a chemical reaction or performing a preliminary purity check of a synthesized compound.[5]

The Principle of Separation

TLC operates on the principle of differential adsorption.[6] A sample is spotted onto a plate coated with a polar stationary phase, typically silica gel. The plate is then placed in a sealed chamber containing a solvent mixture, the mobile phase. As the mobile phase ascends the plate via capillary action, it carries the sample components with it. Separation occurs because compounds partition differently between the stationary and mobile phases. For Boc-D-threo-3-(pyridin-3-yl)serine, the polar serine and pyridine moieties will interact strongly with the silica gel, while the non-polar Boc group will have a greater affinity for a less polar mobile phase. Less polar impurities will travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar impurities will remain closer to the baseline.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use a silica gel 60 F254 TLC plate. Using a pencil, gently draw a baseline approximately 1 cm from the bottom edge.

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the Boc-D-threo-3-(pyridin-3-yl)serine sample in a suitable solvent like methanol or dichloromethane (approx. 0.5 mL).

  • Spotting: Using a capillary tube, apply a small, concentrated spot of the sample solution onto the baseline.[6][7] Ensure the spot is small to prevent band broadening and poor separation.

  • Development: Place the spotted TLC plate in a developing chamber pre-saturated with the mobile phase vapor.[7] A recommended starting mobile phase for this compound is a mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 ratio. The addition of a small amount of acetic acid (e.g., 0.1%) can help to reduce streaking caused by the basic pyridine nitrogen.[8]

  • Visualization: After the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

    • UV Light: Since the pyridine ring is a UV-active chromophore, the compound can be visualized under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent background.[9]

    • Chemical Staining: For enhanced visualization and detection of non-UV active impurities, a potassium permanganate (KMnO₄) stain is effective.[10] This stain reacts with oxidizable functional groups, such as the alcohol in the serine backbone, appearing as yellow-brown spots against a purple background.[11][12]

Data Interpretation

The primary quantitative measure in TLC is the Retention Factor (Rf), calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A pure compound should ideally show a single spot. The presence of additional spots indicates impurities. The Rf value is characteristic for a given compound, solvent system, and stationary phase but should be compared against a reference standard for confirmation.

Workflow for TLC Analysis

Caption: Step-by-step workflow for TLC purity assessment.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) — The Definitive Answer

For definitive identification and robust quantification of impurities, LC-MS is the industry gold standard.[13] It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.[1][14]

The Principle of Separation and Detection

Liquid Chromatography (LC): In a typical reversed-phase LC (RPLC) setup, the sample is injected into a mobile phase stream that passes through a column packed with a non-polar stationary phase (e.g., C18 silica). Separation is based on hydrophobicity. For Boc-D-threo-3-(pyridin-3-yl)serine, the non-polar Boc group will interact strongly with the C18 stationary phase, while the polar pyridine and serine parts will prefer the polar mobile phase. By gradually increasing the proportion of organic solvent (e.g., acetonitrile) in the mobile phase (a gradient elution), compounds are eluted in order of increasing hydrophobicity. Highly polar metabolites that are poorly retained by RPLC can be analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC).[15][16][17]

Mass Spectrometry (MS): As compounds elute from the LC column, they enter the mass spectrometer's ion source. Electrospray Ionization (ESI) is the most common technique for this type of molecule.[14] ESI generates gas-phase ions from the liquid stream by applying a high voltage.[18][19][20] These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that provides the molecular weight of the eluting compound.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: Formic acid is a volatile modifier essential for good chromatography and efficient ionization.[15][21] It protonates the basic pyridine nitrogen, leading to better peak shape and enhanced signal in positive ion mode ESI.

    • Gradient: A typical gradient would be 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive Ion Mode.

    • Rationale: The pyridine nitrogen is readily protonated, making positive mode ([M+H]⁺) the most sensitive detection method.

    • Mass Range: Scan from m/z 100 to 500.

    • Expected Mass: The monoisotopic mass of Boc-D-threo-3-(pyridin-3-yl)serine (C₁₅H₂₀N₂O₅) is 312.1372. The expected protonated ion [M+H]⁺ would be approximately m/z 313.14.

Data Analysis and Interpretation

The output from an LC-MS analysis consists of a chromatogram (signal intensity vs. retention time) and a mass spectrum for each point in time.

  • Chromatogram: The main peak should correspond to the target compound. The area under this peak is proportional to its concentration.[22] Any other peaks represent impurities. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

  • Mass Spectrum: By extracting the mass spectrum from the apex of the main chromatographic peak, you can confirm the identity of Boc-D-threo-3-(pyridin-3-yl)serine by verifying the presence of the [M+H]⁺ ion at m/z ~313.14. The mass spectra of impurity peaks can be used to hypothesize their structures (e.g., starting materials, deprotected product, or other by-products).

Workflow for LC-MS Analysis

Caption: Comprehensive workflow for LC-MS purity analysis.

Comparative Analysis: Choosing the Right Tool for the Job

Both TLC and LC-MS have their place in the analytical laboratory. The choice depends on the specific question being asked.

FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Adsorption ChromatographyPartition Chromatography & Mass Analysis
Information Qualitative (Number of components, Rf)Quantitative (% Purity), Confirmatory (Molecular Weight)
Sensitivity Micrograms (µg)Nanograms (ng) to Picograms (pg)
Specificity Low (relies on Rf)Very High (relies on retention time and m/z)
Speed Fast (~20-30 minutes per sample)Moderate (~10-15 minutes per sample, plus setup)
Cost Very LowHigh (instrumentation and maintenance)
Best Use Case Reaction monitoring, rapid screeningFinal purity confirmation, impurity identification, release testing
Deciding Between TLC and LC-MS

The decision to use TLC or LC-MS is driven by the stage of research or development.

Decision_Tree Start What is the Analytical Goal? Q1 Monitor Reaction Progress? Start->Q1 Q2 Final Purity for Release? Start->Q2 Q3 Identify an Unknown Impurity? Start->Q3 TLC Use TLC (Fast, Qualitative) Q1->TLC Yes LCMS Use LC-MS (Quantitative, Confirmatory) Q2->LCMS Yes Q3->LCMS Yes

Caption: Decision tree for selecting TLC vs. LC-MS.

Conclusion

For the purity assessment of Boc-D-threo-3-(pyridin-3-yl)serine, TLC and LC-MS are not competing but complementary techniques. TLC offers an indispensable, rapid, and cost-effective method for real-time checks during synthesis. It provides a crucial "yes/no" answer regarding the presence of significant impurities. However, for the rigorous demands of drug development, where purity must be definitively proven and quantified, LC-MS is the authoritative method.[23] It provides not only a precise purity value but also the molecular weight of the main component and any impurities, offering a level of confidence and detail that is essential for ensuring the quality, safety, and efficacy of pharmaceutical compounds.[2][24] A proficient scientist leverages the strengths of both techniques, using TLC for efficient process monitoring and reserving the power of LC-MS for the final, critical quality assessment.

References

  • Wikipedia. Electrospray ionization. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]

  • Kaltashov, I. A., & Mohimen, A. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(5), R111.009407. [Link]

  • Thermo Fisher Scientific. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Klont, F., Joosten, M. M., Ruijken, M. M. A., van der Vlis, E., Wopereis, S., & van den Broek, I. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 119. [Link]

  • Shimadzu. Mobile phases compatible for LC/MS. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Marin, A., et al. (2018). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. In Comprehensive Analytical Chemistry (Vol. 82, pp. 111-137). Elsevier. [Link]

  • AGT. (n.d.). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. [Link]

  • Shimadzu Europe. Mobile phases compatible for LCMS. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • Reddit. (2014). Pyridine, TsO-(CH2CH2O)4-H and tetra(ethylene glycol) - relative Rfs? [Online forum post]. r/chemistry. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for TLC. [Link]

  • Savage, J. R., & Stull, V. S. (1983). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Journal of Chromatography A, 256, 393-396. [Link]

  • Li, F., & D'Avignon, A. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World, 17(3), 69-76. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Ali, I., & Alam, M. S. (2021). Thin Layer Chromatography of Amino Acids. Journal of Advancement in Pharmacognosy, 1(2), 35-42. [Link]

  • Nakano, Y., et al. (2018). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 143(15), 3619-3627. [Link]

  • Fuji, K., et al. (2016). Highly Sensitive Determination of Amino Acids by LC-MS under Neutral Conditions. Chemical and Pharmaceutical Bulletin, 64(8), 1148-1152. [Link]

  • ResearchGate. (2013). How to prepare pyridine for solvent system for carbohydrate TLC chromatography? [Q&A]. [Link]

  • Amrita Virtual Lab. Separation of Amino Acids by Thin Layer Chromatography (Procedure). [Link]

  • Chegg. (2021). Solved When it comes to visualization of spots on the TLC.... [Link]

  • BioTech Beacons. (2025). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. [Link]

  • WSU Chemistry. (2019). How to: TLC Visualization using Permanganate Stain [Video]. YouTube. [Link]

  • Sonkar, S., et al. (2022). Analysis of Amino Acids Using Thin Layer Chromatography. In Practical Handbook of Microbiology and Biotechnology (pp. 81-85). [Link]

  • Gika, H. G., Theodoridis, G. A., & Wilson, I. D. (2012). LC-MS metabolomics of polar compounds. Bioanalysis, 4(10), 1235-1243. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

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Safety Operating Guide

Personal protective equipment for handling Boc-D-threo-3-(pyridin-3-yl)serine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

Boc-D-threo-3-(pyridin-3-yl)serine is a specialized chiral building block used frequently in peptide synthesis and peptidomimetic drug development. While valuable for its stereochemical properties, the molecule combines a polar serine backbone with a basic pyridine ring and a lipophilic Boc-protecting group.

From a safety engineering perspective, this compound presents a dual challenge:

  • Physical Hazard: Like most Boc-protected amino acids, it exists as a low-density, electrostatic powder prone to aerosolization.

  • Chemical Hazard: The pyridine moiety classifies it as a potential irritant to mucous membranes and skin.

Hazard Classification (GHS Standards)

Based on structural analogs (Boc-3-(3-pyridyl)-alanine) and functional group analysis.

Hazard CategoryGHS CodeDescriptionOperational implication
Skin Irritation H315Causes skin irritation.Direct contact must be prevented via barrier protection.
Eye Irritation H319Causes serious eye irritation.Particulates are abrasive and chemically reactive with ocular moisture.
STOT-SE H335May cause respiratory irritation.Critical: Do not handle on open benchtops.

Personal Protective Equipment (PPE) Matrix

Effective safety is not just about wearing gear; it is about selecting materials chemically compatible with the specific reagents.

A. Hand Protection: The Nitrile Standard

Recommendation: Nitrile Rubber (0.11 mm minimum thickness). Scientific Rationale: Latex is permeable to many organic solvents used to solubilize this compound (e.g., DMF, DCM). The pyridine ring structure can facilitate permeation through inferior glove materials.

  • Double Gloving Protocol: Required when solubilizing >5g or using halogenated solvents (DCM).

    • Inner Layer: 4 mil Nitrile (Tactility).

    • Outer Layer: 5-8 mil Nitrile (Chemical Resistance).

B. Respiratory & Inhalation Control

Primary Control: Certified Chemical Fume Hood. Secondary Control (If hood unavailable/maintenance): N95 or P2 Particulate Respirator. Rationale: Boc-amino acids are notoriously "fluffy." Static electricity can cause the powder to "jump" from spatulas. Inhalation allows the pyridine moiety to contact moist lung tissue, potentially leading to sensitization.

C. Ocular Protection

Recommendation: ANSI Z87.1 Chemical Splash Goggles. Constraint: Standard safety glasses with side shields are insufficient for fine powders that can drift around lenses.

PPE Decision Workflow

The following diagram illustrates the decision logic for PPE based on the state of matter and quantity.

PPE_Decision_Matrix Start Start: Handling Assessment State State of Matter? Start->State Solid Solid (Powder) State->Solid Solution In Solution (DCM/DMF) State->Solution Quant_Solid Quantity > 100mg? Solid->Quant_Solid Quant_Sol Solvent Type? Solution->Quant_Sol Level1 Level 1 PPE: Lab Coat, Nitrile Gloves, Safety Glasses, Fume Hood Quant_Solid->Level1 No Level2 Level 2 PPE: + Splash Goggles + Anti-Static Gun usage Quant_Solid->Level2 Yes Quant_Sol->Level1 Methanol/Ethanol Level3 Level 3 PPE: + Double Gloving + Butyl Rubber (if DCM) Quant_Sol->Level3 DCM/DMF/DMSO

Figure 1: PPE Selection Logic. Note that handling solid powder >100mg triggers Level 2 protocols due to increased risk of aerosolization.

Operational Protocol: Weighing & Solubilization

This protocol ensures data integrity (accurate weighing) and operator safety.

Step 1: Static Neutralization (Crucial)

Boc-protected amino acids carry significant static charge.

  • Place the receiving vessel (vial/flask) inside the fume hood.

  • Use an anti-static gun (e.g., Zerostat) on the vessel and the spatula before touching the powder.

    • Why? This prevents the powder from repelling off the spatula and becoming airborne, reducing inhalation risk and loss of valuable material.

Step 2: Transfer Methodology
  • Do not insert the stock bottle into the balance enclosure if the balance is outside the hood.

  • Tare a secondary transfer container (weighing boat) inside the hood.

  • Transfer approximate amount to the boat inside the hood.

  • Move the boat to the balance (if balance is not in a hood, cover the boat with a watch glass during transport).

Step 3: Solubilization
  • Add solvent (typically DMF or DCM for coupling) slowly down the side of the vessel.

  • Ventilation: If using DCM (Dichloromethane), be aware that Boc-amino acids may foam slightly if carbonate bases are added later. Keep the sash low.

Emergency Response & Disposal

In the event of a breach in containment, follow this self-validating response loop.

Emergency_Response Spill Spill Detected Identify Identify State (Solid vs Liquid) Spill->Identify Solid_Path Solid Powder Identify->Solid_Path Liquid_Path Solution Spill Identify->Liquid_Path Wet_Wipe Cover with Wet Paper Towel (Prevents Dust) Solid_Path->Wet_Wipe Do NOT Sweep Absorb Absorb with Vermiculite/Pads Liquid_Path->Absorb Bag Double Bag (Hazardous Waste) Wet_Wipe->Bag Absorb->Bag Clean Wash Area (Soap & Water) Bag->Clean

Figure 2: Emergency Spill Response Workflow. Emphasizes "Wet Wiping" for solids to prevent dust generation.

Waste Disposal Guidelines

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

Waste StreamCompositionDisposal Code (Typical)Notes
Solid Waste Contaminated gloves, weighing boats, paper towels.Solid Hazardous Double bag to prevent pyridine odor leakage.
Liquid Waste A Compound dissolved in Methanol/Ethanol/Ethyl Acetate.Non-Halogenated Organic Segregate from oxidizers.
Liquid Waste B Compound dissolved in DCM/Chloroform.Halogenated Organic Strictly separate. Do not mix with acetone.
Aqueous Waste Aqueous workup layers.Basic Aqueous Adjust pH to 7-9 before disposal if required by local EHS.

References & Authority

The protocols above are synthesized from standard operating procedures for pyridine-derivative handling and general laboratory safety standards.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. OSHA 3404-11R.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Boc-3-(3-pyridyl)-L-alanine (Analog). Merck KGaA. (Used for hazard extrapolation).

  • Ansell Chemical Protection. (2022). Chemical Resistance Guide: Permeation & Degradation Data.

×

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